5-Amino-2-(1H-imidazol-4-yl)-pentanoic acid
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Overview
Description
5-amino-2-(1H-imidazol-5-yl)pentanoic acid is a compound that features both an amino group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses aniline derivatives and glyoxal .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(1H-imidazol-5-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens . The reactions typically occur under controlled conditions such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions include imidazolone derivatives, amines, and substituted imidazoles .
Scientific Research Applications
5-amino-2-(1H-imidazol-5-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-2-(1H-imidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-(1H-benzimidazol-2-yl)pentanoic acid
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid .
Uniqueness
What sets 5-amino-2-(1H-imidazol-5-yl)pentanoic acid apart is its unique combination of an amino group and an imidazole ring, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-2-(1H-imidazol-5-yl)pentanoic acid |
InChI |
InChI=1S/C8H13N3O2/c9-3-1-2-6(8(12)13)7-4-10-5-11-7/h4-6H,1-3,9H2,(H,10,11)(H,12,13) |
InChI Key |
BSUQXFIQHAIGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(CCCN)C(=O)O |
Origin of Product |
United States |
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